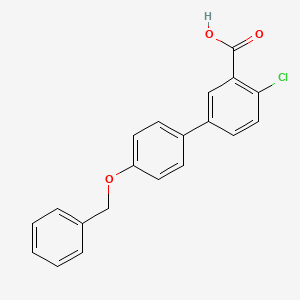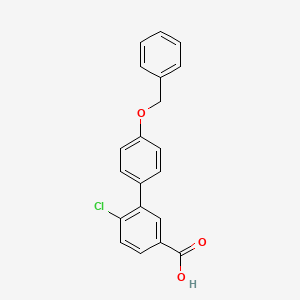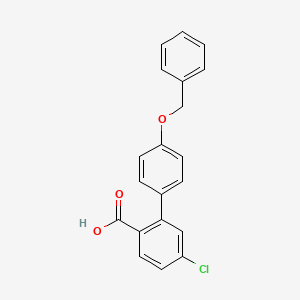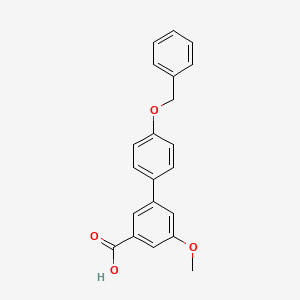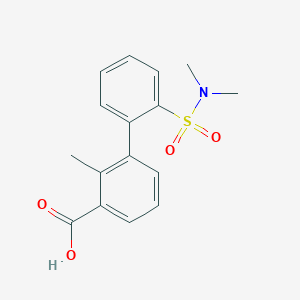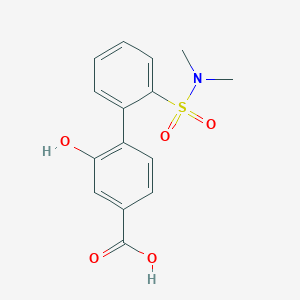
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%, also known as 4-DMSA, is an organic compound belonging to the family of substituted benzoic acids. It is a white, odorless powder with a molecular weight of 297.32 g/mol and a melting point of 152-154 °C. It is soluble in water, alcohol, and other organic solvents. 4-DMSA is a widely used reagent in organic synthesis, and has a wide range of applications in the fields of chemistry, biochemistry, and medicine.
科学的研究の応用
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been extensively studied in the fields of chemistry, biochemistry, and medicine. In chemistry, it has been used as a reagent for the synthesis of various compounds, such as drugs, dyes, and polymers. In biochemistry, it has been used to study enzyme-catalyzed reactions, and has been used to study the mechanism of action of various drugs and compounds. In medicine, 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the metabolism of drugs, and to study the effects of drugs on the body.
作用機序
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In particular, it has been shown to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of certain drugs and hormones. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to inhibit the activity of acetylcholinesterase. In addition, it has been shown to have anti-inflammatory and antioxidant properties, as well as to modulate the expression of certain genes involved in drug metabolism. In animal studies, 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been shown to reduce inflammation and oxidative stress, as well as to reduce blood pressure.
実験室実験の利点と制限
The advantages of using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments include its low cost, availability, and relatively low toxicity. In addition, it has been shown to be a stable reagent, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments. For example, it has been shown to be a relatively weak inhibitor of certain enzymes, and its effects may not be as strong as those of other compounds. In addition, it may not be suitable for use in certain types of experiments, such as those involving drug metabolism.
将来の方向性
Given the wide range of applications of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%, there are numerous potential future directions for research. These include further studies into its mechanism of action, as well as studies into its potential therapeutic uses. In addition, further research could be conducted into its potential use as a reagent for the synthesis of various compounds, as well as into its potential use in the development of drugs and other compounds. Finally, further studies into its biochemical and physiological effects could be conducted, in order to better understand its role in drug metabolism and other processes.
合成法
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is synthesized from the reaction of 4-hydroxybenzoic acid and 2-N,N-dimethylsulfamoylphenyl chloride in the presence of a base. The reaction occurs in a two-step process, first forming an intermediate product called 4-chloro-2-N,N-dimethylsulfamoylphenyl-3-hydroxybenzoate, followed by the conversion of the intermediate to 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%. The reaction is typically carried out in aqueous media at a temperature of 80-100 °C.
特性
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(2)22(20,21)14-6-4-3-5-12(14)11-8-7-10(15(18)19)9-13(11)17/h3-9,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRKYOZEBDGBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

